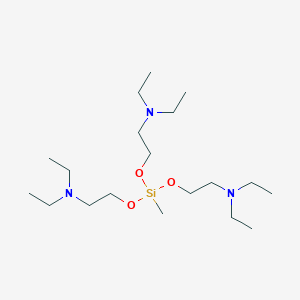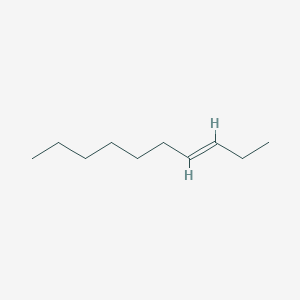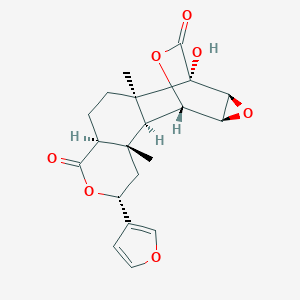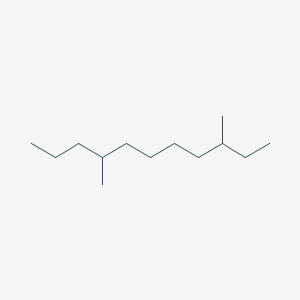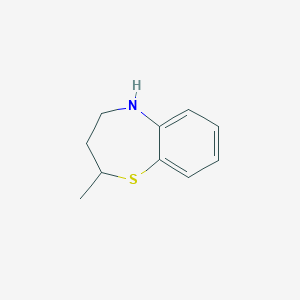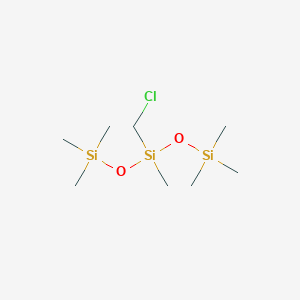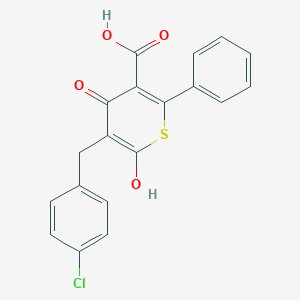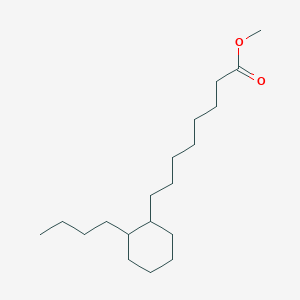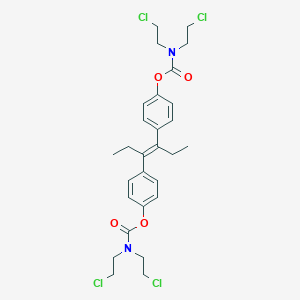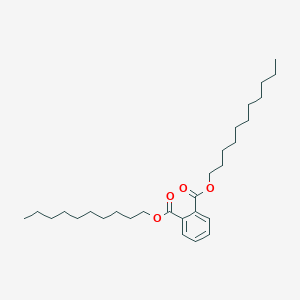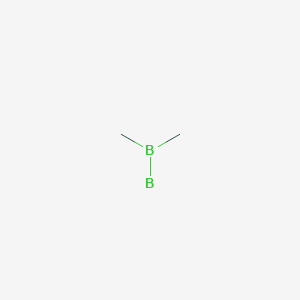
1,1-Dimethyldiborane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyldiborane (DMDB) is a chemical compound that belongs to the family of boranes. It is a colorless, highly flammable gas with a pungent odor. DMDB is widely used in the field of organoboron chemistry due to its unique properties, such as its high reactivity and selectivity.
作用機序
1,1-Dimethyldiborane is a highly reactive compound that can undergo various reactions, such as hydroboration, oxidation, and reduction. The mechanism of action of 1,1-Dimethyldiborane in organic reactions involves the transfer of boron from 1,1-Dimethyldiborane to the substrate, which leads to the formation of boron-containing compounds. In catalytic reactions, 1,1-Dimethyldiborane acts as a Lewis acid catalyst, which activates the substrate and facilitates the reaction.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 1,1-Dimethyldiborane. However, it is known that 1,1-Dimethyldiborane is highly toxic and can cause severe respiratory and neurological effects. Exposure to 1,1-Dimethyldiborane can cause irritation of the eyes, skin, and respiratory tract. In addition, 1,1-Dimethyldiborane can cause central nervous system depression, which can lead to dizziness, headache, and nausea.
実験室実験の利点と制限
The advantages of using 1,1-Dimethyldiborane in lab experiments include its high reactivity and selectivity, which make it a versatile reagent for the preparation of boron-containing compounds. 1,1-Dimethyldiborane is also a highly efficient catalyst, which can facilitate a wide range of organic reactions. However, the limitations of using 1,1-Dimethyldiborane in lab experiments include its high toxicity and flammability, which require special precautions during handling and storage.
将来の方向性
There are several future directions for the research on 1,1-Dimethyldiborane. One of the areas of interest is the development of new synthetic methods for the preparation of 1,1-Dimethyldiborane and its derivatives. Another area of research is the application of 1,1-Dimethyldiborane in the preparation of new materials, such as boron-containing polymers and ceramics. In addition, the development of new catalytic reactions using 1,1-Dimethyldiborane as a catalyst is an area of active research. Finally, the investigation of the biochemical and physiological effects of 1,1-Dimethyldiborane is important for understanding its toxicological properties and developing safety guidelines for its use.
合成法
1,1-Dimethyldiborane can be synthesized by the reaction of trimethylborane with diborane. The reaction is carried out at low temperature and pressure, and the product is purified by distillation. Another method of synthesis involves the reaction of boron trichloride with sodium borohydride in the presence of a catalyst.
科学的研究の応用
1,1-Dimethyldiborane is used in various scientific research applications, such as organic synthesis, catalysis, and material science. It is a versatile reagent that can be used for the preparation of various boron-containing compounds, such as boronic acids, boronate esters, and boron-containing polymers. 1,1-Dimethyldiborane is also used as a catalyst in a wide range of organic reactions, such as Suzuki coupling, Sonogashira coupling, and hydroboration. In addition, 1,1-Dimethyldiborane is used in the preparation of boron-containing materials, such as boron carbide and boron nitride.
特性
CAS番号 |
16924-32-6 |
|---|---|
製品名 |
1,1-Dimethyldiborane |
分子式 |
C2H6B2 |
分子量 |
51.7 g/mol |
InChI |
InChI=1S/C2H6B2/c1-4(2)3/h1-2H3 |
InChIキー |
JYENZBXUULWYEY-UHFFFAOYSA-N |
SMILES |
[B]B(C)C |
正規SMILES |
[B]B(C)C |
同義語 |
1,1-dimethyldiborane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



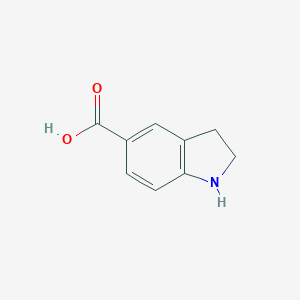
![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)
